molecular formula C13H20N2O3S B4404766 N-butyl-4-[(ethylsulfonyl)amino]benzamide

N-butyl-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4404766
M. Wt: 284.38 g/mol
InChI Key: TVTKYBKFQHCWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-[(ethylsulfonyl)amino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BES or N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,4-dimethylaniline, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-butyl-4-[(ethylsulfonyl)amino]benzamide involves its ability to maintain pH and prevent protein denaturation. It acts as a zwitterionic buffer, which means that it has both acidic and basic functional groups that can accept or donate protons. This property allows this compound to maintain a stable pH in solution, even in the presence of acids or bases. Additionally, this compound has been found to interact with the hydrophobic regions of proteins, which can prevent protein denaturation and aggregation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-4-[(ethylsulfonyl)amino]benzamide is its ability to maintain pH and prevent protein denaturation. This property makes it an ideal buffer for protein purification and enzyme assays. Additionally, this compound is stable at a wide range of temperatures and pH levels, which makes it suitable for various lab experiments. However, one limitation of this compound is that it can interfere with some protein assays, as it can interact with the hydrophobic regions of proteins.

Future Directions

There are several future directions for the study of N-butyl-4-[(ethylsulfonyl)amino]benzamide. One area of research is the development of new synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of this compound. Another area of research is the development of new applications for this compound, such as in drug delivery systems or as a potential therapeutic agent for various diseases.

Scientific Research Applications

N-butyl-4-[(ethylsulfonyl)amino]benzamide has been used in various scientific research applications, including protein purification, enzyme assays, and electrophoresis. It has been found to be an effective buffer for protein purification, as it maintains the pH of the solution and prevents protein denaturation. In enzyme assays, this compound has been used as a substrate for various enzymes, and its reaction products have been analyzed to determine enzyme activity. In electrophoresis, this compound has been used as a running buffer, as it provides stable pH and conductivity.

properties

IUPAC Name

N-butyl-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-5-10-14-13(16)11-6-8-12(9-7-11)15-19(17,18)4-2/h6-9,15H,3-5,10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTKYBKFQHCWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.